molecular formula C15H24N2O2 B13604945 Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate

Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No.: B13604945
M. Wt: 264.36 g/mol
InChI Key: KBZSADJEAQUCNS-UHFFFAOYSA-N
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Description

Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with alkynes and cyclopropyl groups. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is reacted with cyclopropylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 4-(1-cyclopropylprop-2-ynyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H24N2O2/c1-5-13(12-6-7-12)16-8-10-17(11-9-16)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3

InChI Key

KBZSADJEAQUCNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C#C)C2CC2

Origin of Product

United States

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